5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol
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Overview
Description
- The diethoxy groups are typically introduced via alkylation reactions using ethyl iodide or similar reagents.
- The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: while maintaining strict control over reaction conditions.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol typically involves multiple steps:
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Formation of the Pyrrolo[1,2-a][1,4]benzodiazepine Core
- Starting with a suitable benzodiazepine precursor, the core structure is formed through cyclization reactions.
- For example, the corresponding pyrrolo[1,2-a][1,4]benzodiazepin-6-one can be reduced using lithium aluminum hydride (LiAlH4) in anhydrous dioxane at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the phenolic and dihydropyrrolo moieties.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction
- Reduction reactions can target the benzodiazepine ring or the dihydropyrrolo structure.
- Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution
- Electrophilic aromatic substitution reactions can occur on the phenolic ring.
- Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, nitric acid
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of fully reduced benzodiazepine derivatives.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology
Biological Assays: Used in biological assays to study its effects on cellular processes and pathways.
Medicine
Therapeutic Potential: Investigated for its potential as an anti-inflammatory, anti-cancer, or neuroprotective agent.
Industry
Pharmaceutical Development: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol involves interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels involved in various biological processes.
Pathways: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(8,9-Diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
- Structural Features : The presence of both diethoxy and methoxy groups along with the fused pyrrolo-benzodiazepine structure makes it unique.
- Pharmacological Profile : Its specific interactions and effects on biological systems may differ from other similar compounds, offering unique therapeutic potentials.
This detailed overview provides a comprehensive understanding of 5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C23H26N2O4/c1-4-28-21-12-16-14-24-23(15-8-9-20(27-3)19(26)11-15)17-7-6-10-25(17)18(16)13-22(21)29-5-2/h6-13,23-24,26H,4-5,14H2,1-3H3 |
InChI Key |
NJPVIOQQGAERBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC(=C(C=C4)OC)O)OCC |
Origin of Product |
United States |
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